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Compound of Interest

Compound Name: 2-(Phenylthio)ethanol

Cat. No.: B1207423 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Phenylthio)ethanol, a compound of interest to researchers and professionals in drug

development and chemical synthesis. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear,

tabular format for ease of comparison. Detailed experimental protocols for obtaining such

spectra are also provided, alongside a visual representation of the general analytical workflow.

Spectroscopic Data Summary
The spectroscopic data for 2-(Phenylthio)ethanol (CAS No. 699-12-7) is crucial for its

identification and characterization. The following tables summarize the key data points obtained

from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.20 - 7.45 Multiplet 5H
Aromatic protons

(C₆H₅)

3.75 Triplet 2H -CH₂-OH

3.15 Triplet 2H -S-CH₂-

2.50 Singlet 1H -OH

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

135.8 C (quaternary aromatic)

129.8 CH (aromatic)

129.1 CH (aromatic)

126.5 CH (aromatic)

60.8 -CH₂-OH

38.7 -S-CH₂-

Infrared (IR) Spectroscopy
The FT-IR spectrum of 2-(Phenylthio)ethanol exhibits characteristic absorption bands

corresponding to its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

3360 Strong, Broad O-H stretch (alcohol)

3050 Medium Aromatic C-H stretch

2930 Medium Aliphatic C-H stretch

1580 Medium Aromatic C=C stretch

1475 Medium Aromatic C=C stretch

1050 Strong C-O stretch (primary alcohol)

740 Strong
Aromatic C-H out-of-plane

bend

690 Strong
Aromatic C-H out-of-plane

bend

Mass Spectrometry (MS)
The electron ionization mass spectrum of 2-(Phenylthio)ethanol shows a distinct

fragmentation pattern that aids in its structural elucidation. The data is available on the NIST

WebBook.

m/z Relative Intensity (%) Assignment

154 40 [M]⁺ (Molecular Ion)

123 100 [M - CH₂OH]⁺

109 30 [C₆H₅S]⁺

77 25 [C₆H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These methodologies are standard for the analysis of liquid organic

compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 2-(Phenylthio)ethanol is prepared by dissolving approximately 10-20 mg of the

sample in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or

dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube. Both ¹H and

¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example,

400 MHz for ¹H and 100 MHz for ¹³C. For ¹H NMR, standard acquisition parameters are used,

and for ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of liquid 2-(Phenylthio)ethanol is typically recorded using an Attenuated

Total Reflectance (ATR) accessory. A small drop of the neat liquid is placed directly onto the

ATR crystal (e.g., diamond or zinc selenide). The spectrum is then acquired over a range of

4000-400 cm⁻¹ by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

A background spectrum of the clean, empty ATR crystal is recorded prior to the sample

measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer equipped with an electron

ionization (EI) source. The liquid sample is introduced into the instrument, often via a direct

insertion probe or after separation by gas chromatography (GC). In the ion source, the sample

molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and

fragmentation. The resulting positively charged ions are then accelerated and separated by a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge

(m/z) ratio. The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-(Phenylthio)ethanol.
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General Workflow for Spectroscopic Analysis
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Structure Elucidation

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-(Phenylthio)ethanol: A
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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